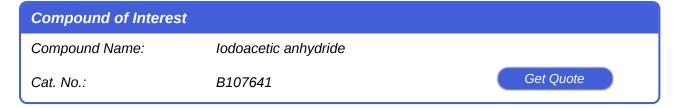


# physical and chemical properties of iodoacetic anhydride

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An In-depth Technical Guide to **Iodoacetic Anhydride** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **iodoacetic anhydride**, a valuable reagent in biochemical research and a precursor for various synthetic applications.

# **Core Physical and Chemical Properties**

**lodoacetic anhydride** is a reactive chemical primarily used for iodoacetylation. Its key properties are summarized below.



Property	Value	Citation(s)
Molecular Formula	C4H4I2O3	[1][2]
Linear Formula	(ICH2CO)2O	
Molecular Weight	353.88 g/mol	[1]
CAS Number	54907-61-8	
Appearance	Light yellow to brown/dark brown crystalline powder or solid.	
Melting Point	47-49 °C (lit.)	_
Boiling Point	276.9 ± 25.0 °C (Predicted)	_
Density	2.664 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Flash Point	>110 °C (>230 °F) - closed cup	_
Solubility	Soluble in chloroform.	_
Storage Temperature	2-8°C	_

# **Chemical Reactivity and Stability**

**lodoacetic anhydride** is a reactive compound, characteristic of acid anhydrides. Its reactivity is central to its utility in chemical synthesis.

- Hydrolysis: Like most acid anhydrides, it is susceptible to hydrolysis. It reacts with water, and
  even moisture in the air, to decompose into two molecules of iodoacetic acid. This reaction is
  accelerated in the presence of acids. Due to this reactivity, it should be handled under
  anhydrous conditions.
- Reactivity with Nucleophiles: Iodoacetic anhydride is a potent acetylating agent. It readily
  reacts with nucleophiles such as amines and alcohols. This reactivity is harnessed in
  bioconjugation to modify proteins and peptides, particularly by capping primary amine groups
  (e.g., lysine residues or N-termini). The reaction yields an iodoacetylated molecule and a
  molecule of iodoacetic acid.



• Stability: The compound decomposes when moist and can be light-sensitive, a common trait for iodo-compounds. For long-term storage, it should be kept in a tightly sealed container in a dry, cool (2-8°C), and dark place.

## **Spectroscopic Characterization**

Spectroscopic methods are essential for verifying the identity and purity of **iodoacetic** anhydride.

- Infrared (IR) Spectroscopy: As a cyclic acid anhydride, **iodoacetic anhydride** exhibits two distinct carbonyl (C=O) stretching bands in its IR spectrum. These correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl groups. Generally, for acyclic anhydrides, these bands appear around 1820 cm<sup>-1</sup> (asymmetric, stronger) and 1750 cm<sup>-1</sup> (symmetric, weaker).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: The proton NMR spectrum is simple, showing a single peak for the four equivalent protons of the two methylene (CH₂) groups. These protons are adjacent to both a carbonyl group and an iodine atom, placing their chemical shift in a specific region, typically deshielded compared to simple alkanes.
  - <sup>13</sup>C NMR: The carbon NMR spectrum would be expected to show two distinct signals: one for the carbonyl carbons and one for the methylene carbons.

# **Applications in Research and Synthesis**

**lodoacetic anhydride** is a specialized reagent with important applications in proteomics and bioconjugation.

- Protein Modification: It is used for the differential quantitation of proteins. Its primary role is to iodoacetylate amine-containing residues in proteins, such as the ε-amino group of lysine or the N-terminal α-amino group.
- Bioconjugation: By introducing a thiol-reactive iodoacetyl group, the anhydride serves as a linker, enabling the subsequent attachment of thiol-containing molecules (like cysteine-containing peptides or specific probes) to the modified protein.



• Synthetic Chemistry: It is a reactant for synthesizing N-iodoacetyl glycosylamine derivatives and for converting amino precursors into their corresponding iodoacetyl derivatives.

# Experimental Protocols Synthesis of Iodoacetic Anhydride

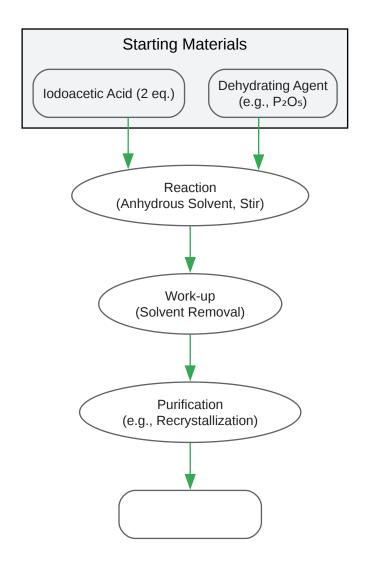
A general method for synthesizing an acid anhydride is the dehydration of the corresponding carboxylic acid.

Principle: Two molecules of iodoacetic acid are condensed with the removal of one molecule of water. This is typically achieved by heating with a strong dehydrating agent.

### Methodology:

- Reactants: Iodoacetic acid and a dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride).
- Procedure: a. Strictly anhydrous conditions must be maintained. All glassware should be oven-dried. b. Iodoacetic acid is mixed with the dehydrating agent in an appropriate anhydrous solvent (e.g., dichloromethane). c. The mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC or NMR). d. The solvent is removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system or by vacuum distillation.
- Characterization: The final product's identity and purity are confirmed using IR and NMR spectroscopy and by measuring its melting point.





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Caption: Workflow for the synthesis of iodoacetic anhydride.

## **Iodoacetylation of a Peptide N-terminus**

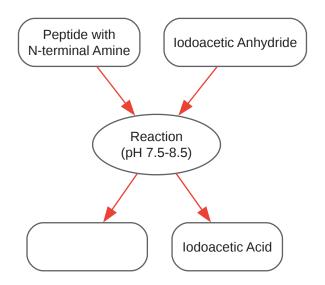
Principle: The anhydride reacts with the primary  $\alpha$ -amino group at the N-terminus of a peptide to form an N-iodoacetylated peptide.

### Methodology:

• Dissolution: Dissolve the peptide in a suitable buffer (e.g., a non-nucleophilic buffer like HEPES or phosphate) at a slightly alkaline pH (e.g., pH 7.5-8.5) to ensure the N-terminal amine is deprotonated and nucleophilic.



- Reagent Preparation: Prepare a fresh stock solution of iodoacetic anhydride in an anhydrous organic solvent like DMF or DMSO.
- Reaction: Add a molar excess (e.g., 5-10 fold) of the iodoacetic anhydride solution to the peptide solution with gentle stirring.
- Monitoring: Monitor the reaction progress using HPLC or mass spectrometry.
- Quenching: Once the reaction is complete, quench any remaining anhydride by adding a small amount of a primary amine-containing buffer like Tris.
- Purification: Purify the modified peptide from the reaction mixture using reverse-phase HPLC.



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Caption: General scheme for the iodoacetylation of a peptide.

# **Biological Mechanism of Action**

While **iodoacetic anhydride** is primarily a synthetic reagent, its hydrolysis product, iodoacetate, is a well-known metabolic inhibitor. The biological effects observed are therefore attributable to iodoacetate.

Mechanism of Inhibition: Iodoacetate is a classic inhibitor of enzymes that possess a reactive cysteine residue in their active site. The primary target is Glyceraldehyde-3-Phosphate



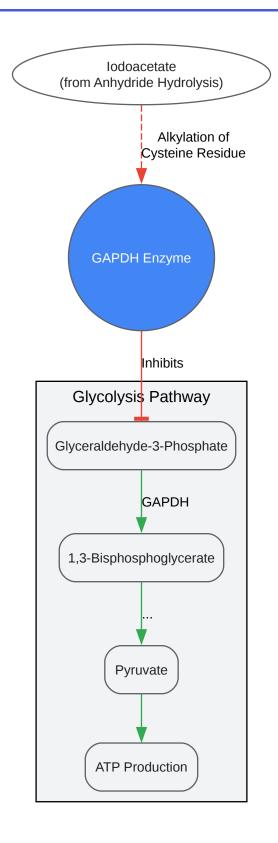




Dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway.

lodoacetate acts as an alkylating agent, forming a covalent bond with the sulfhydryl (-SH) group of the active site cysteine in GAPDH. This irreversible modification inactivates the enzyme, halting the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The consequence is a complete blockage of glycolysis and subsequent ATP production.





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Caption: Inhibition of glycolysis by iodoacetate via GAPDH inactivation.



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